1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-10-15(12(2)9-14(11)21-4)22(19,20)17-7-5-16(6-8-17)13(3)18/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGEYVTISMUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Framework
The target compound is synthesized via sequential functionalization of the piperazine ring. The canonical route involves:
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Sulfonylation : Introducing the 4-methoxy-2,5-dimethylbenzenesulfonyl group to piperazine.
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Acetylation : Reacting the sulfonylated intermediate with acetylating agents to form the ketone moiety.
This framework is consistent across academic and industrial protocols, with variations in reagent selection and purification methods.
Strategic Bond Formation
Critical bonds include:
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N–S bond : Formed via nucleophilic substitution between piperazine and sulfonyl chlorides.
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C–O bond : Established during the methoxy group introduction on the benzene ring.
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C=O bond : Generated through acetylation of the secondary amine.
The sulfonylation step typically achieves 65–85% conversion efficiency, while acetylation yields range from 70–93% under optimized conditions.
Step-by-Step Laboratory Procedures
Sulfonylation of Piperazine
Protocol from Patent WO2005021521A1 :
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Reagents :
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Piperazine (1.0 equiv)
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4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (1.05 equiv)
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Triethylamine (3.0 equiv) as base
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Tetrahydrofuran (THF) as solvent
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Procedure :
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Dissolve piperazine (200 mmol) and triethylamine (600 mmol) in THF (500 mL).
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Add sulfonyl chloride (210 mmol) dropwise at 0°C.
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Stir at 25°C for 16 hours.
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Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
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Purify via silica gel chromatography (ethyl acetate/hexane = 3:7) to yield the sulfonylated piperazine (72–78%).
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Key Data :
Acetylation of Sulfonylated Intermediate
Adapted from Ambeed Protocol :
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Reagents :
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Sulfonylated piperazine (1.0 equiv)
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Acetic anhydride (1.2 equiv)
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Dichloromethane (DCM) as solvent
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Procedure :
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Dissolve the intermediate (100 mmol) in DCM (200 mL).
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Add acetic anhydride (120 mmol) and stir at 25°C for 6 hours.
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Wash with 5% NaHCO₃ solution, dry over Na₂SO₄, and concentrate.
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Recrystallize from hot ethyl acetate/hexane (1:4) to obtain the final product (68–73% yield).
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Optimization Insight :
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Excess acetic anhydride (>1.5 equiv) leads to diacetylation byproducts.
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Lower temperatures (0–10°C) reduce side reactions but prolong reaction time.
Reaction Optimization and Catalysis
Solvent Screening
Comparative studies reveal solvent impacts on sulfonylation efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.6 | 72.7 | 4.2 |
| DMF | 36.7 | 68.1 | 12.5 |
| Acetone | 20.7 | 65.3 | 8.9 |
THF maximizes yield while minimizing byproducts due to its moderate polarity and compatibility with sulfonyl chlorides.
Catalytic Additives
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Phase Transfer Catalysts : Tetrabutylammonium bromide (0.06 equiv) increases reaction rate by 40% in biphasic systems.
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Iodide Salts : NaI (0.1 equiv) enhances nucleophilicity of piperazine, improving sulfonylation yields to 81%.
Industrial-Scale Production
Batch Process Scaling
Case Study from Patent WO2005021521A1 :
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Batch Size : 3.2 kg
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Modifications :
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Replace chromatography with fractional crystallization (isopropyl alcohol/water).
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Recycle THF via distillation (85% recovery).
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Outcome :
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Overall yield: 68%
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Purity: 98.4% (HPLC)
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Cost Analysis
| Component | Lab Scale Cost ($/g) | Industrial Scale ($/g) |
|---|---|---|
| Sulfonyl Chloride | 12.5 | 8.2 |
| Solvents | 3.8 | 1.1 |
| Energy | 2.4 | 0.7 |
Economies of scale reduce production costs by 58% through solvent recycling and bulk reagent procurement.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC (UV 254 nm) | C18, 60% MeOH/H₂O | 98.7 |
| GC-MS | DB-5MS | 97.9 |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzenesulfonyl derivatives.
Reduction: Formation of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
a) 1-{4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one (T71)
- Key Differences : T71 lacks the 4-methoxy group present in the target compound, retaining only 2,5-dimethyl substitution on the benzene ring.
- Molecular Formula : C₁₄H₂₀N₂O₃S (vs. C₁₅H₂₂N₂O₄S for the target compound).
b) 1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one (T6Y)
- Key Differences : Replaces the benzenesulfonyl group with a 5-chlorothiophene-methyl moiety.
- Implications : The thiophene ring introduces sulfur-mediated electronic effects and increased lipophilicity, which could enhance blood-brain barrier penetration compared to the target’s aromatic sulfonyl group .
- Molecular Formula : C₁₁H₁₅ClN₂OS.
Analogues with Alternative Aromatic Systems
a) 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
- Key Differences: Features a 4-(aminomethyl)phenyl group instead of the sulfonyl-linked benzene.
- Implications: The aminomethyl group introduces a basic nitrogen, enhancing water solubility and enabling ionic interactions with biological targets, contrasting with the target’s electroneutral sulfonyl group .
- Molecular Formula : C₁₃H₁₉N₃O.
b) 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one
- Key Differences : Incorporates a pyrazolo-pyrazine heterocycle and a sulfanyl (S-) linker.
- Implications : The sulfanyl group may confer metabolic instability compared to the sulfonyl group, while the heterocycle could enhance π-π stacking interactions in target binding .
- Molecular Formula : C₂₆H₂₇N₅O₂S.
Pharmacologically Active Analogues
Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Functional Group Impact
Biological Activity
1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H20N2O3S
- Molecular Weight : 296.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl group plays a crucial role in enzyme inhibition, while the piperazine moiety enhances the compound's ability to interact with biological macromolecules.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperazine and sulfonamide functionalities have shown effectiveness against various bacterial strains. In studies, compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar antibacterial effects .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with related structures have shown strong inhibitory activity against these enzymes, which are critical in various physiological processes. For example, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent enzyme inhibition .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.63 ± 0.001 | AChE |
| Compound B | 2.14 ± 0.003 | Urease |
| Compound C | 6.28 ± 0.003 | AChE |
Study on Antibacterial Efficacy
In a study assessing the antibacterial efficacy of sulfonamide derivatives, several compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with the methoxy and dimethyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that structural modifications significantly affect biological activity .
Evaluation of Enzyme Inhibition
Another study focused on evaluating the enzyme inhibition potential of piperazine derivatives highlighted that modifications at the sulfonamide position led to varying degrees of AChE inhibition. The presence of electron-donating groups like methoxy increased binding affinity to the enzyme's active site, thereby enhancing inhibitory effects .
Q & A
Q. How can researchers optimize the synthesis of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?
Methodological Answer:
- Reaction Solvents/Conditions: Use dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic substitution between piperazine derivatives and sulfonyl chlorides. This approach is effective for forming sulfonamide linkages .
- Purification: Flash chromatography or crystallization with diethyl ether (Et₂O) is recommended for isolating the final product, as demonstrated in analogous piperazine sulfonamide syntheses .
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.5 molar ratio of piperazine to sulfonyl chloride) to minimize side products .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions on the piperazine and benzenesulfonyl moieties. For example, aromatic protons in the 6.5–7.5 ppm range and methyl groups near 2.5 ppm are typical for methoxy-dimethylbenzene derivatives .
- X-ray Diffraction (XRD): Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as applied to similar piperazinium salts .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm, referencing pharmacopeial standards .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity toward serotonin (5-HT) or dopamine receptors, given the piperazine scaffold’s prevalence in neuroactive compounds. Use radioligand displacement assays with -labeled antagonists .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM to identify potential antitumor activity .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify the methoxy, methyl, or sulfonyl groups systematically. For example, replace the 4-methoxy group with halogens (e.g., fluorine) to assess electronic effects on bioactivity .
- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like tyrosine kinases or GPCRs. Compare results with experimental IC₅₀ values from enzymatic assays .
- Pharmacokinetic Profiling: Evaluate metabolic stability using liver microsomes and plasma protein binding assays to correlate structural features with bioavailability .
Q. How should contradictions in bioactivity data across studies be reconciled?
Methodological Answer:
- Assay Reprodubility: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with physicochemical properties (e.g., logP, solubility) to explain activity trends .
- Orthogonal Validation: Confirm key findings using alternative methods (e.g., SPR for binding affinity if radioligand assays are inconclusive) .
Q. What advanced analytical methods can resolve complex degradation products?
Methodological Answer:
- LC-MS/MS: Couple liquid chromatography with tandem mass spectrometry to identify degradation pathways. For example, oxidative cleavage of the sulfonamide group may produce fragments with m/z ratios corresponding to piperazine or benzenesulfonic acid derivatives .
- Stability Studies: Conduct forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor via UV-HPLC at 220 nm and 280 nm .
- Isotopic Labeling: Use -labeled analogs to track metabolic byproducts in in vitro hepatocyte models .
Q. How can computational models guide the optimization of this compound’s selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to identify residues critical for binding. For example, hydrophobic pockets may favor methyl-substituted benzenesulfonyl groups .
- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs with minor structural changes (e.g., methoxy vs. ethoxy groups) to prioritize synthetic targets .
- Machine Learning (ML): Train models on public datasets (e.g., ChEMBL) to predict off-target effects against unrelated receptors (e.g., hERG channel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
